1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a tert-butyl group attached to a pyrrole ring, which is further connected to a trifluoroethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of tert-butyl-substituted pyrrole with trifluoroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques like column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoroethanone moiety can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with nucleophiles replacing fluorine atoms.
Scientific Research Applications
1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethanone moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group may enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and targets.
Comparison with Similar Compounds
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl alcohol
Comparison: 1-(1-(tert-Butyl)-1H-pyrrol-2-yl)-2,2,2-trifluoroethanone is unique due to the presence of both a tert-butyl group and a trifluoroethanone moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds. The trifluoroethanone group enhances the compound’s ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
74889-35-3 |
---|---|
Molecular Formula |
C10H12F3NO |
Molecular Weight |
219.20 g/mol |
IUPAC Name |
1-(1-tert-butylpyrrol-2-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C10H12F3NO/c1-9(2,3)14-6-4-5-7(14)8(15)10(11,12)13/h4-6H,1-3H3 |
InChI Key |
NUKODDPPNUPJNP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CC=C1C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.